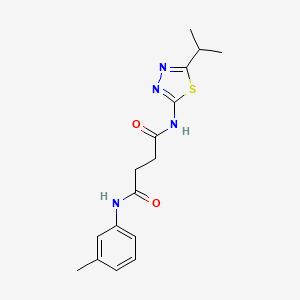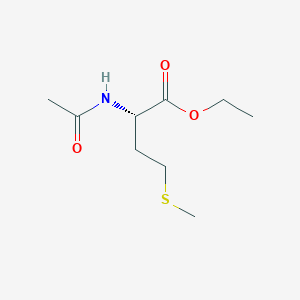
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-m-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is a chemical compound known for its unique structure and properties It contains a succinamide backbone with substitutions at the nitrogen atoms, including a 5-isopropyl-1,3,4-thiadiazol-2-yl group and an m-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- typically involves the reaction of succinic anhydride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The thiadiazole ring is introduced through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted aromatic derivatives. These products can be further utilized in different applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)succinamide
- N-allyl-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)succinamide
Uniqueness
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is unique due to its specific substitutions on the succinamide backbone. The presence of the m-tolyl group and the 5-isopropyl-1,3,4-thiadiazol-2-yl group imparts distinct chemical and biological properties, differentiating it from other similar compounds. These unique features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
107811-38-1 |
|---|---|
Molekularformel |
C16H20N4O2S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)15-19-20-16(23-15)18-14(22)8-7-13(21)17-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)(H,18,20,22) |
InChI-Schlüssel |
OVNPTPQFARNXJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)



![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
